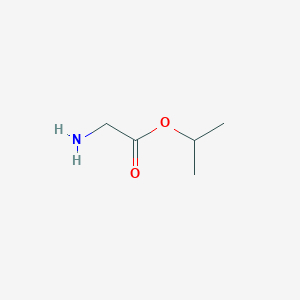

Propan-2-yl 2-aminoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2)8-5(7)3-6/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGOWOYJZYKTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl 2 Aminoacetate

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in propan-2-yl 2-aminoacetate serves as a potent nucleophilic center, readily participating in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, initiating reactions that are fundamental to the synthesis of more complex molecules.

Acylation and Alkylation Reactions at the Nitrogen Center

The nitrogen atom of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides and acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of N-acyl this compound derivatives. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the acylation of amino acids with acyl chlorides is a variation of the Schotten-Baumann reaction. researchgate.net

Alkylation of the primary amine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. mdpi.com The reaction can be influenced by steric hindrance and the nature of the alkylating agent. While mono-alkylation is possible, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can occur, especially with reactive alkyl halides and in the absence of steric hindrance. mdpi.com The synthesis of N-alkylated amino acids can also be achieved through reductive alkylation with aldehydes or ketones, or through base-mediated alkylation of protected amino acid derivatives. nih.govlibretexts.org

| Reagent Type | General Reaction | Product Type |

|---|---|---|

| Acyl Chloride | This compound + R-COCl | N-acyl this compound |

| Acid Anhydride | This compound + (R-CO)₂O | N-acyl this compound |

| Alkyl Halide | This compound + R-X | N-alkyl this compound |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable imine product. researchgate.netderpharmachemica.comteikyomedicaljournal.com The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. derpharmachemica.com

The reaction is sensitive to pH. Mildly acidic conditions are often optimal as the acid can protonate the carbonyl group, increasing its electrophilicity, while not excessively protonating the amine, which would render it non-nucleophilic. Schiff bases derived from amino acids and their esters are of significant interest due to their biological activities and their role as intermediates in various synthetic transformations. teikyomedicaljournal.comarabjchem.orgresearchgate.net

Electrophilic Transformations at the Ester Group

The ester functionality in this compound contains an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. This reactivity allows for transformations such as hydrolysis and transamidation, as well as reduction and oxidation of the ester moiety.

Hydrolysis and Transamidation Reactions of the Ester Functionality

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (glycine) and isopropanol (B130326). This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of Fischer esterification. youtube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the isopropoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. studylib.net Kinetic studies on the saponification of the structurally similar isopropyl acetate with sodium hydroxide have been conducted to determine reaction rates and activation energies. studylib.netresearchgate.netsemanticscholar.org

Transamidation involves the reaction of the ester with an amine to form an amide. This reaction can be challenging due to the lower reactivity of esters compared to other acylating agents. However, it can be facilitated by catalysts. For instance, the transamidation of amino acid derivatives has been achieved using various catalytic systems. researchgate.net

| Reaction | Catalyst | Product(s) | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl) | Glycine (B1666218) + Isopropanol | Reversible |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Glycinate (B8599266) Salt + Isopropanol | Irreversible |

| Transamidation | Various Catalysts | N-Substituted Glycinamide + Isopropanol | Requires catalysis for efficient conversion |

Selective Reductions and Oxidations of the Ester Moiety

The ester group of this compound can be selectively reduced to the corresponding amino alcohol, 2-aminoethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of an aldehyde intermediate which is further reduced to the primary alcohol. masterorganicchemistry.com

The oxidation of the ester moiety in this compound is less common and generally requires prior modification of the molecule. The direct oxidation of the ester group is challenging without affecting other parts of the molecule, particularly the primary amine. However, oxidative transformations of N-protected amino acid derivatives have been explored. researchgate.net For instance, the oxidative dealkylation of N-isopropyl glyphosate, a related N-substituted glycine derivative, has been studied. researchgate.net

Cyclization and Ring-Forming Reactions Involving this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. A prominent example is the formation of piperazine-2,5-diones, also known as diketopiperazines. These cyclic dipeptides can be synthesized through the self-condensation of two molecules of an amino acid ester. organic-chemistry.orgchemrxiv.org The reaction is typically driven by heating, which promotes the intermolecular aminolysis of the ester group, followed by a second intramolecular aminolysis to form the stable six-membered ring. The use of 1,4-diacetylpiperazine-2,5-dione allows for the controlled synthesis of unsymmetrical derivatives. mdpi.com

Furthermore, N-substituted derivatives of this compound can undergo intramolecular cyclization to form a variety of heterocyclic systems, depending on the nature of the substituent on the nitrogen atom. For example, N-acyl derivatives can potentially cyclize to form oxazolones or other related heterocycles under specific conditions. Similarly, N-allyl derivatives could be precursors for the synthesis of nitrogen-containing rings through transition metal-catalyzed cyclization reactions.

Synthesis of Heterocyclic Scaffolds from Aminoacetate Precursors

The structural motif of this compound serves as a valuable starting point for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While direct examples employing this compound are not extensively documented, its chemical properties suggest its utility in established synthetic routes for heterocycles such as pyrazoles, triazoles, and pyrimidines.

Pyrazoles: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be envisioned as a precursor to a β-keto ester through acylation of its amino group followed by appropriate functional group manipulations. This resulting β-keto ester could then undergo a classical Knorr-type pyrazole synthesis upon reaction with a hydrazine. The reaction proceeds through a condensation-cyclization-dehydration sequence to afford the final pyrazole ring.

Triazoles: The construction of 1,2,4-triazole rings can be achieved through various synthetic strategies. One common method involves the reaction of an amidine with a hydrazine derivative. This compound can be converted into an N-acyl-amidine, which can then be cyclized with hydrazine to form the triazole ring. Alternatively, the amino group of this compound can be derivatized to an azide, which can then undergo a [3+2] cycloaddition with a nitrile or another suitable dipolarophile to construct the 1,2,3-triazole ring system.

Pyrimidines: The Biginelli reaction and related multicomponent reactions are powerful tools for the synthesis of pyrimidine (B1678525) scaffolds. wikipedia.org These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative. This compound can be utilized to synthesize a suitably functionalized β-dicarbonyl compound, which can then be employed in a Biginelli-type reaction to generate highly substituted pyrimidines.

A generalized scheme for the potential application of this compound in heterocyclic synthesis is presented below:

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound and a hydrazine. | Precursor to the 1,3-dicarbonyl component. |

| Triazole | Cyclization of an N-acyl-amidine with hydrazine. | Starting material for the N-acyl-amidine. |

| Pyrimidine | Biginelli reaction involving a β-dicarbonyl compound. | Precursor to the β-dicarbonyl component. |

Intramolecular Cyclizations to Lactams and Related Structures

The intramolecular cyclization of amino esters is a fundamental and widely employed strategy for the synthesis of lactams, which are core structural motifs in numerous biologically active compounds, most notably the β-lactam antibiotics. This compound and its derivatives are amenable to such cyclizations, leading to the formation of various lactam structures, with the ring size being dependent on the nature of the starting material.

The most studied cyclization involving aminoacetate derivatives is the formation of β-lactams (2-azetidinones). This transformation typically requires the activation of the amino and carboxyl groups. One common approach is the ester enolate-imine cyclization. nih.gov In this method, an imine is formed from the amino group of a this compound derivative and an aldehyde or ketone. The ester is then converted to its enolate, which subsequently undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the four-membered β-lactam ring.

The stereochemical outcome of this cyclization can often be controlled by the use of chiral auxiliaries or catalysts, making it a valuable tool in asymmetric synthesis. The general mechanism for the formation of a β-lactam from a this compound derivative is depicted below:

| Step | Description |

| 1. Imine Formation | The amino group of the this compound derivative reacts with an aldehyde or ketone to form an imine. |

| 2. Enolate Formation | A strong base is used to deprotonate the α-carbon of the ester, forming an enolate. |

| 3. Intramolecular Cyclization | The enolate attacks the imine carbon in an intramolecular fashion to form the β-lactam ring. |

| 4. Protonation | The resulting alkoxide is protonated to yield the final β-lactam product. |

Mechanistic Studies of Key Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic transformations. This section focuses on the mechanistic aspects of key reactions, including kinetic studies, pathway elucidation, and transition state analysis.

Reaction Kinetics and Pathway Elucidation

The aminolysis of esters, a fundamental reaction of this compound, has been the subject of numerous mechanistic investigations. The reaction between an ester and an amine to form an amide can proceed through several possible pathways, including a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate.

Computational studies on the aminolysis of esters have provided valuable insights into the reaction mechanism. researchgate.net These studies suggest that in the absence of a catalyst, the concerted and stepwise mechanisms have similar activation energies. However, in the presence of a second molecule of the amine acting as a general base catalyst, the stepwise mechanism is significantly favored, with a lower activation energy. researchgate.net This catalytic role of the amine involves the transfer of a proton from the nucleophilic amine to the carbonyl oxygen of the ester, facilitating the nucleophilic attack.

Transition State Analysis in Aminoacetate Transformations

Computational chemistry has emerged as a powerful tool for the detailed analysis of transition states in chemical reactions. For transformations involving this compound, such as lactam formation, transition state analysis can provide critical information about the geometry, energy, and electronic structure of the highest energy point along the reaction coordinate.

In the context of β-lactam formation via the ester enolate-imine cyclization, computational studies have been employed to investigate the stereochemical outcome of the reaction. researchgate.netacs.org These studies have shown that the transition state for the cyclization is highly organized, with the substituents on the developing four-membered ring adopting specific orientations to minimize steric interactions. The relative energies of the different possible transition states can be calculated to predict which diastereomer of the β-lactam will be formed preferentially.

Furthermore, distortion/interaction analysis can be used to dissect the activation energy of the transition state into contributions from the distortion of the reactants into their transition state geometries and the interaction between these distorted fragments. researchgate.net This type of analysis can reveal the key factors that control the reactivity and selectivity of the cyclization process. For instance, in certain systems, the distortion energy required to achieve the necessary geometry for cyclization can be a dominant factor in determining the stereochemical outcome. researchgate.net

Spectroscopic and Structural Elucidation of Propan 2 Yl 2 Aminoacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For propan-2-yl 2-aminoacetate, ¹H and ¹³C NMR would provide definitive evidence of its structure.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Isopropyl Methine Proton (-CH(CH₃)₂): This single proton would appear as a septet due to coupling with the six equivalent protons of the two methyl groups. It is expected to be the most downfield of the aliphatic protons, likely in the range of 4.9-5.1 ppm, due to the deshielding effect of the adjacent oxygen atom.

Amine Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but would likely be found in the 1.5-3.0 ppm range.

Alpha-Carbon Protons (-CH₂-): The two protons on the carbon adjacent to the carbonyl group would appear as a singlet, as there are no adjacent protons to couple with. These protons would be deshielded by the carbonyl group and the nitrogen atom, with an expected chemical shift around 3.3-3.5 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl moiety would produce a doublet, coupling with the single methine proton. This signal is expected to be the most upfield, likely around 1.2-1.3 ppm.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon environment.

Carbonyl Carbon (C=O): This carbon is the most deshielded and would appear significantly downfield, typically in the range of 170-175 ppm.

Isopropyl Methine Carbon (-CH(CH₃)₂): The carbon of the methine group, bonded to oxygen, would be found in the 68-70 ppm range.

Alpha-Carbon (-CH₂-): The carbon adjacent to the nitrogen and the carbonyl group is expected to have a chemical shift in the range of 40-45 ppm.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group would give a single signal in the most upfield region of the spectrum, around 20-22 ppm.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Isopropyl -CH₃ | ~1.25 ppm (doublet, 6H) | ~21.8 ppm |

| Amine -NH₂ | ~2.0 ppm (broad singlet, 2H) | - |

| Methylene (B1212753) -CH₂- | ~3.4 ppm (singlet, 2H) | ~43.5 ppm |

| Isopropyl -CH- | ~5.0 ppm (septet, 1H) | ~69.0 ppm |

| Carbonyl C=O | - | ~172.5 ppm |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the isopropyl methine proton (~5.0 ppm) and the isopropyl methyl protons (~1.25 ppm), confirming the isopropyl ester moiety. No other correlations would be expected, given the isolated nature of the other proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations would be: the signal at ~1.25 ppm (¹H) with the signal at ~21.8 ppm (¹³C); the signal at ~3.4 ppm (¹H) with the signal at ~43.5 ppm (¹³C); and the signal at ~5.0 ppm (¹H) with the signal at ~69.0 ppm (¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Key expected correlations include:

The isopropyl methyl protons (~1.25 ppm) to the isopropyl methine carbon (~69.0 ppm).

The isopropyl methine proton (~5.0 ppm) to the isopropyl methyl carbons (~21.8 ppm) and the carbonyl carbon (~172.5 ppm).

The methylene protons (~3.4 ppm) to the carbonyl carbon (~172.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. This could confirm the spatial relationship between the protons of the ester and the amino acid portion of the molecule.

Mass Spectrometry (MS) Characterization and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is 117 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 117. Key fragmentation pathways would likely involve:

Loss of the isopropyl group: Cleavage of the C-O bond of the ester could lead to the loss of a propyl radical, or more likely, propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 75.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines. This would result in the formation of a stable iminium ion. Loss of the carb-isopropoxy group ([•COOCH(CH₃)₂], 87 Da) would lead to a fragment at m/z 30, corresponding to [CH₂=NH₂]⁺. This is often a very prominent peak in the mass spectra of simple glycine (B1666218) esters.

Ester fragmentation: Cleavage of the ester can also occur with the loss of the isopropoxy radical ([•OCH(CH₃)₂], 59 Da) to give a fragment at m/z 58, or loss of isopropanol (B130326) ([HOCH(CH₃)₂], 60 Da) to give a fragment at m/z 57.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Origin |

| 117 | [C₅H₁₁NO₂]⁺ | Molecular Ion |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical |

| 75 | [C₂H₅NO₂]⁺ | Loss of propene |

| 58 | [C₂H₄NO]⁺ | Loss of isopropoxy radical |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ from alpha-cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorption bands are:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group will give a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. This is a highly characteristic peak.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹. rsc.org

C-O Stretching: Two C-O stretching vibrations are expected: one for the C-O bond between the carbonyl and the isopropyl group, and another for the O-C bond of the isopropyl group itself. These typically appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While no specific Raman data for this compound are available, one would expect to see:

Strong C-H stretching and bending modes.

The C=O stretch, which may be weaker than in the IR spectrum.

C-C and C-N stretching vibrations in the fingerprint region. Raman spectroscopy can be particularly useful for analyzing samples in aqueous solution. spectroscopyonline.com

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Aliphatic C-H | Stretch | 2850-2980 (strong) | 2850-2980 (strong) |

| Ester C=O | Stretch | 1735-1750 (strong, sharp) | 1735-1750 (medium) |

| -NH₂ | Bend (Scissoring) | ~1600 (medium) | ~1600 (weak) |

| Ester C-O | Stretch | 1100-1300 (strong) | 1100-1300 (medium) |

Electronic Spectroscopy: UV-Visible Absorption Analysis

This compound is not expected to be a strong chromophore in the UV-Visible region. The molecule lacks extensive conjugation or aromatic rings, which are typically required for absorption of light in the >200 nm range. msu.edu

The primary electronic transitions available are the n → σ* transitions of the N-H and C-O single bonds, which occur at high energies (typically <200 nm), and the n → π* transition of the ester carbonyl group. The n → π* transition is symmetry-forbidden and thus results in a very weak absorption, which is expected to appear in the region of 205-215 nm. Therefore, a UV-Visible spectrum of this compound, taken in a non-absorbing solvent like hexane (B92381) or ethanol, would likely show only end absorption, with the absorbance increasing sharply towards the lower wavelength limit of the spectrophotometer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

If suitable crystals could be grown, X-ray diffraction analysis would be expected to reveal:

The conformation of the molecule, including the torsion angles of the ester and amino groups.

The packing of the molecules in the crystal lattice.

The nature and geometry of intermolecular hydrogen bonds. It is highly probable that the primary amine would act as a hydrogen bond donor, and the carbonyl oxygen and the amine nitrogen could act as hydrogen bond acceptors, leading to a network of interactions in the solid state.

While experimental data for the target compound is scarce, crystallographic studies on related N-alkylated glycine derivatives have been reported, confirming the utility of this technique for this class of compounds. wikipedia.org

Computational and Theoretical Investigations of Propan 2 Yl 2 Aminoacetate

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are foundational to understanding the behavior of a molecule at the electronic level. Methods such as Density Functional Theory (DFT), Ab Initio, and Semi-Empirical approaches are used to solve the Schrödinger equation (or a simplified form of it) for a given molecular system. cambridge.orgresearchgate.net For Propan-2-yl 2-aminoacetate, these calculations would provide fundamental data on its geometry, stability, and electronic properties. DFT methods, such as B3LYP, are particularly common for their balance of accuracy and computational cost in studying organic molecules. researchgate.netnih.gov

Electronic Structure and Bonding Analysis

A primary output of quantum chemical calculations is the optimized molecular geometry and the corresponding electronic structure. For this compound, this analysis would reveal precise bond lengths, bond angles, and dihedral angles. For instance, calculations would detail the geometry of the ester group and the amino group, as well as the conformation of the isopropyl moiety.

Natural Bond Orbital (NBO) analysis could be employed to investigate charge distribution, hybridization, and delocalization of electron density. researchgate.net This would quantify the polar covalent nature of bonds such as C=O, C-O, and N-H, and identify key intramolecular interactions, like hydrogen bonding between the amino group and the ester oxygen, which stabilize certain conformations.

Table 1: Hypothetical Bond Parameters for this compound This table is illustrative and contains expected parameters. Actual values would require specific calculations.

| Bond | Expected Bond Length (Å) | Bond Order (Mayer) |

|---|---|---|

| C=O | ~1.21 | ~1.8 - 1.9 |

| C-O (Ester) | ~1.34 | ~1.1 - 1.2 |

| N-H | ~1.01 | ~0.9 |

Energetics of Molecular Conformations

This compound possesses rotational freedom around several single bonds, leading to various possible conformations. Quantum chemical calculations can determine the relative energies of these conformers by performing geometry optimizations starting from different initial structures. The results would identify the most stable (lowest energy) conformation and the energy barriers for rotation between different conformers. This is crucial for understanding the molecule's preferred shape in different environments.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comwpmucdn.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO would likely be centered on the carbonyl group (C=O), specifically the π* antibonding orbital. cureffi.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net FMO analysis would predict that the primary site for electrophilic attack is the nitrogen atom, while nucleophilic attack would target the carbonyl carbon. cureffi.org

Table 2: Predicted Frontier Molecular Orbital Properties This table is illustrative and contains expected parameters. Actual values would require specific calculations.

| Parameter | Predicted Location/Value | Implication |

|---|---|---|

| HOMO | Localized on the Nitrogen lone pair of the amino group | Site of nucleophilicity and protonation |

| LUMO | Localized on the π* orbital of the C=O group | Site of electrophilicity for nucleophilic attack |

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential.

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the nitrogen atom. These areas are susceptible to electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms of the amino group (N-H) and the α-carbon. These sites are attractive for nucleophilic attack.

This analysis complements FMO theory by providing a more complete picture of the molecule's electrostatic landscape, which governs intermolecular interactions and reaction sites. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations can identify stable conformers, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, often in a solvent. researchgate.netnih.gov By simulating the movements of atoms based on a force field, MD can reveal how this compound behaves in a solution, such as water. nih.govrsc.org

An MD simulation would show the transitions between different conformations, the flexibility of the isopropyl and aminoacetate groups, and the formation and breaking of intramolecular hydrogen bonds. It would also characterize the solvation shell around the molecule, showing how water molecules interact with the polar amino and ester groups. researchgate.net This provides insight into the molecule's dynamic behavior and its interactions with its environment.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemistry methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.govscispace.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. mdpi.com For this compound, calculations would predict the distinct chemical shifts for the protons on the α-carbon, the isopropyl group, and the amino group. These theoretical spectra are invaluable for interpreting experimental results.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed. nih.gov This would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the C=O stretch of the ester, the N-H stretch of the amine, and various C-H bending and stretching modes.

These theoretical predictions serve as a powerful tool for confirming the identity and structure of the synthesized compound. mdpi.com

Computational Mechanistic Studies of Aminoacetate Reactivity

Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions, offering insights into transition states, reaction energies, and the electronic factors that govern reactivity. While direct computational mechanistic studies specifically targeting this compound are not extensively available in the current body of scientific literature, a wealth of theoretical investigations into the reactivity of analogous amino acid esters and related compounds provides a solid foundation for understanding its probable chemical behavior. These studies, often employing Density Functional Theory (DFT) and other high-level electronic structure methods, illuminate the fundamental reaction pathways available to aminoacetates, such as aminolysis, condensation, and pyrolysis.

A significant area of computational investigation for esters is their aminolysis, a fundamental reaction for amide bond formation. Quantum chemical studies on the aminolysis of simple esters like methylformate with ammonia have explored the mechanistic dichotomy between a stepwise addition/elimination pathway, which proceeds through a tetrahedral intermediate, and a concerted mechanism where bond formation and cleavage occur in a single step. researchgate.net Calculations have shown that for non-catalyzed aminolysis, the activation energies for both the stepwise and concerted mechanisms are quite similar. nih.gov However, when the reaction is catalyzed by a second molecule of the nucleophile (in this case, ammonia acting as a general base), the stepwise mechanism is distinctly favored, with a significantly lower activation energy. nih.gov These findings are crucial for understanding how the amino group of one this compound molecule could potentially catalyze its reaction with another. Solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM), also play a critical role in the energetics of these reactions. nih.gov

Theoretical studies on the reactivity of α-amino esters in condensation reactions have also been performed. For example, the reaction of various α-amino esters with diethyl α-acylphosphonates has been investigated using DFT calculations with the B3LYP functional. researchgate.net These studies can help to predict the outcomes of reactions and explain why certain products are formed preferentially. By calculating thermodynamic parameters such as the change in Gibbs free energy (ΔrG), enthalpy (ΔrH), and internal energy (ΔrE), researchers can determine the thermodynamic favorability of different reaction pathways. researchgate.net For instance, a negative ΔrH indicates an exothermic reaction. researchgate.net The electronic properties of the reactants, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand the nucleophilic and electrophilic nature of the reacting species. researchgate.net

Furthermore, computational studies on the pyrolysis of esters, such as isopropyl acetate, a structural analog of this compound, provide insights into their thermal decomposition mechanisms. uhasselt.benih.govnih.gov These investigations, using methods like CBS-QB3, M06-2X, and ωB97XD, have detailed the transition state structures and activation energies for the elimination reaction that yields an alkene (propene) and the corresponding carboxylic acid (acetic acid). uhasselt.benih.govnih.gov The mechanism is generally understood to proceed through a six-membered cyclic transition state. uhasselt.benih.gov The calculated rate constants from Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be compared with experimental results to validate the computational models. uhasselt.benih.govnih.gov

While the specific computational data for this compound is not available, the principles and findings from these related studies are directly applicable. We can infer that its reactivity will be governed by similar mechanistic principles, including the potential for both stepwise and concerted pathways in nucleophilic substitution reactions at the carbonyl carbon, and the likelihood of a cyclic transition state in thermal elimination reactions. Future computational studies specifically on this compound would be invaluable for confirming these extrapolations and providing a more detailed understanding of its unique reactivity profile.

Table 1: Representative Computational Data for Reactions of Analogous Esters

| Reaction Type | Model Reactants | Computational Method | Key Findings |

| Aminolysis | Methylformate + Ammonia | B3LYP/6-31G(d), QCISD/6-31(d,p) | Stepwise and concerted mechanisms have similar activation energies in the uncatalyzed reaction. The stepwise mechanism is favored in the catalyzed reaction. researchgate.netnih.gov |

| Condensation | α-Aminoesters + Diethyl α-acylphosphonates | DFT/B3LYP/6-31G* | The formation of α-iminophosphonates is not thermodynamically favored. The reaction to form acetamides is exothermic. researchgate.net |

| Pyrolysis | Isopropyl Acetate | CBS-QB3, M06-2X, ωB97XD | The decomposition proceeds via a six-membered cyclic transition state to form propene and acetic acid. uhasselt.benih.govnih.gov |

Applications in Advanced Organic Synthesis and Material Science Research

Propan-2-yl 2-aminoacetate as a Precursor in Heterocyclic Synthesis

The unique structural attributes of this compound make it an important starting material for the construction of various nitrogen-containing heterocyclic compounds. These ring systems are foundational to many pharmaceuticals and functional materials.

Triazines are a class of heterocyclic compounds containing three nitrogen atoms in a six-membered ring. They are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. globalscitechocean.com this compound can be utilized in the synthesis of 1,3,5-triazine (B166579) derivatives. The general synthetic approach involves the condensation of the amino group of this compound with a suitable triazine precursor, such as a cyanuric chloride derivative. The reaction proceeds through nucleophilic substitution, where the amine displaces a leaving group on the triazine ring. researchgate.net This method allows for the introduction of the aminoacetate moiety onto the triazine scaffold, leading to the formation of functionalized triazine compounds with potential applications in drug discovery and materials science. nih.gov

Table 1: Examples of Triazine Derivatives Synthesized from Amine Precursors

| Precursor | Reagent | Resulting Triazine Derivative | Potential Application | Reference |

| 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Aldehyde derivatives | 1,3,5-Triazine-hydrazone derivatives | Antiproliferative agents | nih.gov |

| Cyanuric chloride | 4-Aminobenzonitrile | Di- and tri-substituted s-triazine derivatives | Medicinal chemistry | researchgate.net |

Pyrimidines are another class of essential heterocyclic compounds, forming the core structure of nucleobases like cytosine, thymine, and uracil. The synthesis of pyrimidine (B1678525) derivatives can involve the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents. The amino group of the aminoacetate participates in a condensation reaction, leading to the formation of the pyrimidine ring. nih.gov While direct synthesis of N-(pyrimidin-2-yl)glycinate from 2-chloropyrimidine (B141910) and the corresponding glycinate (B8599266) can be challenging due to side reactions, alternative strategies have been developed. mdpi.com

Pyrrolidinone, a five-membered lactam, is a structural motif present in numerous natural products and pharmaceuticals. atamanchemicals.com The synthesis of pyrrolidinone rings can be achieved through various methods, including the cyclization of amino esters. evitachem.com this compound can serve as a precursor in multistep synthetic sequences leading to substituted pyrrolidinones. These reactions often involve the initial formation of a larger acyclic intermediate, followed by an intramolecular cyclization to form the desired lactam ring. researchgate.netresearchgate.net

Utilization in the Synthesis of Peptide and Peptidomimetic Constructs

The primary amino and ester functionalities of this compound make it a fundamental component in the synthesis of peptides and peptidomimetics. In peptide synthesis, the amino group can be coupled with the carboxylic acid of another amino acid or peptide fragment, while the ester group can be hydrolyzed to a carboxylic acid for further chain elongation. peptide.combachem.com This process, often carried out on a solid support (Solid-Phase Peptide Synthesis - SPPS), allows for the stepwise assembly of peptide chains. peptide.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. diva-portal.orgsemanticscholar.org this compound can be incorporated into peptidomimetic structures to introduce specific side chains or to modify the peptide backbone. nih.gov Its use allows for the creation of diverse molecular architectures with potential therapeutic applications. diva-portal.org

Role in Chiral Synthesis and Asymmetric Catalysis

While this compound itself is achiral, it can be a crucial component in chiral synthesis and asymmetric catalysis. chiralpedia.com It can be used as a substrate in reactions catalyzed by chiral catalysts to produce enantiomerically enriched products. nih.govrsc.org For instance, the asymmetric functionalization of the α-carbon of this compound can lead to the synthesis of chiral non-proteinogenic amino acids. semanticscholar.org These chiral amino acids are valuable building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. nih.gov

Furthermore, this compound can be incorporated into chiral ligands for asymmetric catalysis. chiralpedia.com The amino and ester groups can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Construction of Complex Natural Products and Synthetic Analogs

The synthesis of complex natural products often requires the use of versatile and readily available starting materials. This compound can serve as a precursor for the construction of key fragments of natural products. uni-due.deresearchgate.net Its functional groups allow for its elaboration into more complex structures through various organic transformations. For example, it can be a starting point for the synthesis of peptidic natural products or alkaloids containing amino acid-derived moieties. nih.govresearchgate.net The ability to introduce this simple amino acid ester into a synthetic route provides a strategic advantage in the total synthesis of intricate molecular targets.

Development of Novel Polymer and Material Precursors

The reactivity of the amino and ester groups in this compound makes it a suitable monomer or precursor for the synthesis of novel polymers and materials. For example, it can be used in the preparation of polyamides or polyesters through polycondensation reactions. The resulting polymers may possess unique properties due to the presence of the amino acid moiety, such as biodegradability or specific recognition capabilities. Research in this area is ongoing, with the potential to develop new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Rational Design and Synthesis of Compound Libraries Based on Aminoacetate Scaffolds

The structural simplicity of this compound, possessing both a nucleophilic amino group and an ester functionality, makes it an attractive scaffold for the construction of diverse compound libraries. These libraries are instrumental in high-throughput screening for drug discovery and materials science applications. The rational design of such libraries involves strategic planning to maximize chemical diversity and biological or material relevance.

Key Strategies in Library Design:

The design of compound libraries based on the aminoacetate scaffold often employs combinatorial chemistry principles. This approach allows for the rapid synthesis of a large number of distinct but structurally related molecules. Key strategies include:

Scaffold Modification: The core this compound structure can be modified at both the amino and ester termini. The amino group can be acylated, alkylated, or arylated, while the ester can be hydrolyzed and coupled with different alcohols or amines.

Building Block Diversity: A wide array of building blocks can be incorporated to generate diversity. This includes various acyl chlorides, sulfonyl chlorides, aldehydes (for reductive amination), and isocyanates to react with the amino group.

Stereochemical Diversity: When chiral building blocks are introduced, libraries with significant stereochemical diversity can be created, which is crucial for probing biological interactions.

Synthesis of Aminoacetate-Based Libraries:

The synthesis of these libraries is often performed using solid-phase or solution-phase parallel synthesis techniques. For instance, the amino group of this compound can be anchored to a solid support, allowing for sequential reactions and easy purification of the intermediates.

One prominent example of library synthesis involving similar amino ester scaffolds is the creation of poly(β-amino ester)s (PBAEs). nih.govfrontiersin.org These polymers are synthesized through the conjugate addition of amines to diacrylates. By varying the specific amino ester and diacrylate monomers, a large and diverse library of polymers can be generated. frontiersin.org This approach allows for the systematic exploration of structure-property relationships, which is vital for developing new materials for applications such as gene delivery. nih.gov

Table 1: Representative Building Blocks for Aminoacetate Library Synthesis

| Reagent Class | Example | Resulting Functional Group |

| Acyl Chlorides | Benzoyl chloride | Amide |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide |

| Aldehydes/Ketones | Benzaldehyde | Secondary Amine (via reductive amination) |

| Isocyanates | Phenyl isocyanate | Urea |

Research Findings in Peptidomimetic Libraries:

The aminoacetate scaffold is also a valuable component in the design of peptidomimetic libraries. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. chemdiv.com The rational design of these libraries often involves computational modeling to predict the binding of library members to a biological target. chemrxiv.orgrsc.org

For example, a library of peptidomimetics can be designed to mimic a specific turn or helical region of a protein. chemrxiv.org The this compound moiety can serve as a flexible or constrained linker, depending on the other incorporated building blocks, to correctly orient the pharmacophoric groups. The synthesis of such libraries has been instrumental in the discovery of novel therapeutics for a range of diseases. mdpi.com

Exploration in Medicinal Chemistry Research Derivative Centric Investigations

Design and Synthesis of Aminoacetate Derivatives for Biological Screening

The design of derivatives based on the aminoacetate scaffold is a cornerstone of synthetic medicinal chemistry. Propan-2-yl 2-aminoacetate provides a readily available starting point, synthesized through methods like Fischer esterification of glycine (B1666218) with isopropanol (B130326) using an acid catalyst. From this core structure, medicinal chemists can introduce diverse functional groups to explore chemical space and target various biological outcomes.

Key synthetic strategies include:

N-Acylation: The primary amino group is a reactive handle for forming amide bonds. It can be coupled with various carboxylic acids to produce N-acylamino acid esters. This approach was used in the synthesis of novel selenyl- and sulfur-L-Dopa derivatives, where the amino group of a protected L-Dopa ester was coupled with sulfur- or selenium-containing carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Schiff Base Formation: The amino group can be condensed with aldehydes or ketones to form imines, commonly known as Schiff bases. chemsociety.org.ng These reactions are often catalyzed by an acid or base and are fundamental in creating ligands for metal complexes with enhanced biological activity. chemsociety.org.ngajol.info

Complex Substitution: More intricate derivatives can be synthesized for specific targets. For example, a patent describes the synthesis of isopropyl (6-{4-(pyrazol-1-yl)benzylaminomethyl}pyridin-2-ylamino)acetate, a complex molecule designed for treating glaucoma, which incorporates the this compound moiety. google.com

These synthetic routes allow for the systematic modification of the parent structure, generating libraries of compounds for biological screening to identify lead candidates for drug development.

Structure-Activity Relationship (SAR) Studies of this compound-Derived Scaffolds

Structure-Activity Relationship (SAR) studies are critical for optimizing the potency and selectivity of lead compounds. By systematically altering a molecule's structure and measuring the resulting biological activity, researchers can identify key chemical features responsible for its effects. While direct SAR studies on this compound are limited, research on analogous glycine derivative scaffolds provides valuable insights.

A notable example involves the development of agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor primarily located in the striatum. nih.govnih.gov In a study on (4-alkoxyphenyl)glycinamides, researchers found that the potency of the compounds was highly dependent on the lipophilicity and structure of the alkyl groups. nih.gov

| Modification | Observation | Inference on SAR |

| Branching of Alkyl Group | A 2-methylpentyl group was more potent than 1-methylpentyl or 4-methylpentyl analogues. nih.gov | The specific position of branching is crucial for optimal receptor interaction. |

| Linear vs. Branched Alkyl | Branched alkyl groups were generally more potent than linear alkyl groups of similar size. nih.gov | A specific hydrophobic pocket in the receptor likely accommodates a branched structure more favorably. |

| Alkyl Chain Length | Potency decreased as the alkyl chain was shortened from n-pentyl to n-propyl. nih.gov | Sufficient lipophilicity and chain length are required to engage the target effectively. |

| Cyclic Alkyl Groups | A cyclobutylmethyl group provided the best balance of potency and lipophilicity among the cyclic analogues tested. nih.gov | The size and conformation of the cyclic moiety significantly impact activity. |

These findings, while not on this compound itself, illustrate the core principles of SAR that apply to its derivatives. Modifying the ester group (e.g., from methyl to isopropyl) or making substitutions on the amino group or an associated phenyl ring would similarly influence properties like lipophilicity, steric fit, and electronic interactions, thereby altering biological activity. nih.gov

Prodrug Strategies Incorporating this compound Moieties

The prodrug approach is a widely used strategy in drug design to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or rapid metabolism. nih.govmdpi.com A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. mdpi.com The ester functionality of aminoacetates makes them ideal candidates for carrier-linked prodrugs.

The propan-2-yl (isopropyl) ester moiety can be particularly effective. It can increase a drug's lipophilicity, which may enhance its ability to cross cell membranes. researchgate.net Once inside the cell or in systemic circulation, endogenous esterase enzymes can cleave the ester bond, releasing the active form of the drug and isopropanol.

Notable examples include:

Omidenepag isopropyl: This is a selective EP2 receptor agonist used to treat glaucoma. It is a prodrug that is hydrolyzed by esterases in the eye to its active form, omidenepag. ijpsjournal.com The isopropyl ester formulation facilitates its penetration through the cornea. ijpsjournal.com

HIV Integrase Inhibitors: In the development of antiviral agents, a novel isopropyl ester prodrug was found to be a potent inhibitor of HIV integrase, demonstrating the utility of this specific ester in improving the cellular activity of the parent compound. researchgate.net

These examples underscore how incorporating a this compound or a simple isopropyl ester moiety can be a successful strategy to improve the drug-like properties of a therapeutic agent. researchgate.netijpsjournal.com

Mechanistic Investigations of Biological Action for Aminoacetate Derivatives

Understanding how a compound exerts its effects at a molecular level is crucial for drug development. Research on aminoacetate derivatives has revealed their ability to interact with specific receptors and influence key cellular pathways.

Derivatives of aminoacetates have been identified as modulators of important G protein-coupled receptors (GPCRs).

GPR88: As previously mentioned, derivatives of glycine have been developed as agonists for the GPR88 receptor. nih.gov This receptor is implicated in modulating the dopaminergic system, making it a potential target for neurological and psychiatric disorders. nih.gov

EP2 Receptors: The prostanoid EP2 receptor is involved in various physiological processes, and its activation by prostaglandin (B15479496) E2 (PGE2) leads to an increase in cyclic AMP (cAMP). nih.gov Omidenepag isopropyl is a prodrug that, upon conversion to its active form, selectively activates the EP2 receptor, leading to a reduction in intraocular pressure. ijpsjournal.com Furthermore, a patent for a complex pyridylaminoacetic acid compound containing the this compound structure also identifies it as an EP2 receptor modulator for glaucoma treatment. google.com

Aminoacetate derivatives have been shown to impact fundamental cellular processes like drug resistance and programmed cell death (apoptosis), particularly in the context of cancer research.

Multidrug resistance proteins (MRPs) are efflux transporters that can pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov Some aminoacetate derivatives can counteract this mechanism. Studies on sulfur-containing glycine imine derivatives demonstrated their ability to modulate MRPs and induce apoptosis in breast (MCF-7) and colon (DLD-1) cancer cell lines. bezmialemscience.orgbezmialemscience.org These compounds were found to significantly decrease the mRNA expression of several MRP genes, thereby potentially re-sensitizing resistant cells to treatment. bezmialemscience.orgbezmialemscience.org

| Compound Class | Cell Line | Effect on MRP Gene Expression | Effect on Apoptosis |

| Sulfur-containing glycine imine derivatives | MCF-7 (Breast Cancer) | Reduced ABCB1 and ABCC10 expression. bezmialemscience.org | Directed resistant cells to apoptosis. bezmialemscience.orgbezmialemscience.org |

| Sulfur-containing glycine imine derivatives | DLD-1 (Colon Cancer) | Significantly decreased ABCB1, ABCC10, and ABCG2 expression. bezmialemscience.org | Directed resistant cells to apoptosis. bezmialemscience.org |

| Amino acid derivative of Probenecid | MCF-7 (Breast Cancer) | Functions as an efflux inhibitor for P-gp, BCRP, and several MRPs. nih.gov | Potentiated apoptosis by increasing oxidative stress. nih.gov |

These findings indicate that glycine derivative scaffolds can be engineered to overcome drug resistance and promote cancer cell death, highlighting a significant avenue for therapeutic development. nih.govbezmialemscience.orgbezmialemscience.org

Applications in Antimicrobial and Antifungal Research (e.g., Schiff bases, sulfur-containing glycine derivatives)

The chemical versatility of the this compound scaffold has been exploited in the search for new antimicrobial and antifungal agents.

Schiff bases derived from amino acids are a well-studied class of compounds with a broad range of biological activities, including antibacterial and antifungal properties. chemsociety.org.ngnih.govscirp.org These compounds are formed by reacting the amino group of an aminoacetate with an aldehyde or ketone. chemsociety.org.ng Their biological activity is often significantly enhanced upon chelation with metal ions. ajol.inforesearchgate.net For instance, a study on a Schiff base derived from glycine and 4-anisaldehyde showed that while the free ligand had no activity, its metal complexes with Co(II), Ni(II), Mn(II), and Cd(II) exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. ajol.info The formation of the metal complex is believed to increase the lipophilic nature of the molecule, facilitating its transport across the microbial cell membrane.

| Compound | Activity vs. S. aureus | Activity vs. E. coli |

| Schiff Base Ligand (from glycine) | No activity ajol.info | No activity ajol.info |

| Co(II) Complex | Active ajol.info | Active ajol.info |

| Ni(II) Complex | Active ajol.info | Active ajol.info |

The incorporation of sulfur into the glycine derivative scaffold is another promising strategy. Sulfur-containing compounds are prevalent in nature and often exhibit potent biological effects. researchgate.net Thiazole, a sulfur-containing heterocycle, is a component of many clinically approved drugs with antibacterial and antifungal activity. mdpi.com Research on sulfur-containing glycine imine derivatives has demonstrated their cytotoxic effects, which can be indicative of antimicrobial potential. researchgate.net The synthesis of various sulfur-containing peptides and amino acid derivatives is an active area of research aimed at discovering new drug candidates with diverse biological activities, including antimicrobial action. researchgate.netmdpi.com

Anti-inflammatory and Analgesic Research Utilizing Aminoacetate Esters and Their Derivatives

The exploration of aminoacetate esters, particularly this compound (also known as isopropyl aminoacetate or glycine isopropyl ester), and its derivatives has yielded promising candidates in the search for new anti-inflammatory and analgesic agents. Research in this area often involves the combination of the aminoacetate moiety with other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or natural products like terpenoids, to create novel compounds with potentially enhanced efficacy and improved physicochemical properties.

One significant avenue of research has been the synthesis of ionic liquids or salts by pairing this compound with established NSAIDs like ibuprofen (B1674241) and naproxen. These modifications are designed to improve the solubility and skin permeability of the parent drug, which can be advantageous for topical formulations. For instance, glycine isopropyl ester ibuprofenate has demonstrated a significantly lower n-octanol-water partition coefficient (log P) compared to ibuprofen alone, indicating increased hydrophilicity which can influence drug absorption and distribution. nih.gov

Furthermore, studies have investigated the inherent pharmacological activities of these derivatives beyond their role as mere drug carriers. A comprehensive evaluation of ibuprofenate amino acid isopropyl esters revealed that these compounds not only retain the ability to inhibit cyclooxygenase (COX) enzymes, a key mechanism for anti-inflammatory action, but can also exhibit enhanced antioxidant properties. nih.govresearchgate.net

Another research direction involves the esterification of glycine with monoterpenoids, which are naturally occurring compounds known for their diverse biological activities. These studies have produced a range of glycine esters with significant analgesic and anti-inflammatory effects. The proposed mechanisms of action often involve the modulation of transient receptor potential (TRP) channels, which are implicated in pain and inflammation pathways. nih.govresearchgate.net For example, certain terpenoid esters of glycine have shown potent activity in models of chemically-induced pain and inflammation. nih.govresearchgate.net

The following data tables summarize key findings from various research studies on the anti-inflammatory and analgesic activities of this compound derivatives and related aminoacetate esters.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Ibuprofenate Isopropyl Amino Acid Esters

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| Ibuprofen (IBU) | 58.3 ± 6.2 | 15.2 ± 9.5 |

| [l-SerOiPr][IBU] | Not specified | Not specified |

| [l-LysOiPr][IBU]2 | Not specified | Not specified |

| [l-AlaOiPr][IBU] | Not specified | Not specified |

| [l-PheOiPr][IBU] | Not specified | Not specified |

| Data from a study evaluating the pharmacological properties of IBU derivatives. The study confirmed that the derivatives maintained a predominant inhibition of COX-1, consistent with the profile of the parent drug, ibuprofen. nih.gov |

Table 2: Antioxidant Activity of Ibuprofenate Isopropyl Amino Acid Esters

| Compound | DPPH Scavenging Activity (mmol Trolox/dm³) | ABTS Scavenging Activity (mmol Trolox/dm³) |

| Ibuprofen (IBU) | 0.145 ± 0.018 | Not specified |

| [l-SerOiPr][IBU] | 0.413 ± 0.012 | 1.109 ± 0.072 |

| [l-LysOiPr][IBU]2 | 0.060 ± 0.015 | 0.073 ± 0.011 |

| Glycine isopropyl ester ibuprofenate | Not specified | Not specified |

| This table highlights the enhanced antioxidant potential of some ibuprofen derivatives compared to the parent drug. nih.gov |

Table 3: Analgesic Activity of Glycine Terpenoid Esters in Formalin-Induced Pain Model (Phase I)

| Compound (2% w/w ointment) | Licking Time (s) |

| Control | 103 ± 8.5 |

| Benzocaine | 36 ± 2.4 |

| Glycine menthyl ester | 30 ± 5.6 |

| Glycine bornyl ester | 24 ± 5.6 |

| Glycine eugenol (B1671780) ester | 47 ± 1.3 |

| This table shows the effect of various glycine esters on nociceptive response in mice. scienceopen.com |

Table 4: Anti-inflammatory Activity of a Thymol (B1683141) Derivative

| Compound | Activity |

| 2-isopropyl-5-methylphenyl 2-aminoacetate | Demonstrates both anti-inflammatory and analgesic activity |

| This compound, a derivative of thymol and glycine, has been noted for its dual pharmacological actions. mdpi.com |

These findings underscore the potential of this compound and its derivatives as a fertile ground for the development of new anti-inflammatory and analgesic drugs. The ability to modulate the physicochemical and pharmacological properties of existing drugs or to create entirely new chemical entities with dual actions makes this class of compounds a subject of continued interest in medicinal chemistry research.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amino acid esters like Propan-2-yl 2-aminoacetate is moving away from conventional methods towards more innovative and environmentally benign processes. Future developments are centered on biocatalysis and advanced reactor technologies.

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts offers a highly selective and efficient route for esterification. nih.gov Biocatalytic methods operate under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov Research is focused on immobilizing enzymes to enhance their stability and reusability, making the process more economically viable for industrial-scale production of this compound. nih.gov For instance, studies on the enzymatic synthesis of isopropyl acetate have demonstrated high yields under optimized conditions, a methodology directly applicable to its amino-functionalized counterpart. researchgate.net

Flow Chemistry: Continuous-flow reactor technology is emerging as a powerful alternative to traditional batch processing. mdpi.com Flow synthesis provides superior control over reaction parameters, enhances heat and mass transfer, and allows for safer handling of reagents. chimia.ch This technology can lead to higher yields and purity in the synthesis of this compound in shorter reaction times. durham.ac.ukamidetech.com The integration of immobilized enzymes into flow reactors represents a synergistic approach, combining the benefits of both technologies for a highly efficient and sustainable synthesis process. mdpi.com

| Table 1: Comparison of Synthetic Methodologies for this compound | ||

|---|---|---|

| Methodology | Advantages | Future Research Focus |

| Traditional Acid Catalysis | Low-cost catalyst (e.g., H₂SO₄), well-established procedures. | Improving energy efficiency, reducing waste streams. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. nih.gov | Development of robust, immobilized enzymes; exploration of novel lipases and proteases. |

| Continuous-Flow Synthesis | Enhanced process control, improved safety, higher throughput, shorter reaction times. mdpi.comchimia.ch | Miniaturization of reactors, integration with real-time analytical techniques, scale-up challenges. |

Integration with Advanced Analytical and Characterization Techniques

The comprehensive characterization of this compound and its derivatives is crucial for quality control and for understanding its behavior in various applications. Future research will increasingly rely on the integration of sophisticated analytical techniques.

Mass Spectrometry (MS): Advanced MS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are becoming indispensable for the analysis of amino acid esters. creative-proteomics.comnih.gov These methods provide high sensitivity and specificity for molecular weight determination and structural elucidation through tandem MS (MS/MS). nih.govacs.org They enable rapid and accurate quantification of the compound in complex matrices without the need for extensive derivatization. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain central to the analysis of amino acid derivatives. researchgate.net The development of new stationary phases, particularly for chiral separations, is a key research area. researchgate.net Two-dimensional chromatography offers enhanced resolution and is becoming a modern trend for analyzing complex samples containing amino acid and peptide enantiomers. researchgate.net Coupling these separation techniques with mass spectrometry (LC-MS, GC-MS) provides a powerful tool for unequivocal identification and quantification. creative-proteomics.com

| Table 2: Advanced Analytical Techniques in Aminoacetate Research | ||

|---|---|---|

| Technique | Application | Emerging Trends |

| Mass Spectrometry (MS) | Molecular weight determination, structural analysis, quantification. nih.gov | Ambient ionization techniques, high-resolution MS for isotopic analysis. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, quantification. researchgate.net | Ultra-high-pressure liquid chromatography (UHPLC) for faster analysis, development of novel chiral stationary phases. |

| Gas Chromatography (GC) | Analysis of volatile derivatives, impurity profiling. researchgate.net | Multidimensional GC for complex sample analysis, coupling with high-resolution MS. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation, conformational analysis. | Cryogenic probes for enhanced sensitivity, solid-state NMR for studying interactions with other materials. |

Application of Artificial Intelligence and Machine Learning in Aminoacetate Research

Artificial intelligence (AI) and machine learning (ML) are set to transform research on amino acid derivatives by accelerating discovery and optimization processes.

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its novel derivatives. This reduces the need for extensive empirical testing.

In Silico Screening: Computational methods, such as molecular docking, allow for the virtual screening of large libraries of compounds to identify potential interactions with biological targets like enzymes or receptors. researchgate.netnih.gov This can guide the synthesis of new derivatives of this compound with specific therapeutic potential. nih.govmdpi.com

Synthesis Route Optimization: Machine learning models can analyze vast reaction databases to propose novel and efficient synthetic pathways for this compound, potentially identifying greener and more cost-effective routes.

Exploration of New Biological and Pharmacological Modalities

While traditionally viewed as a simple building block, future research will explore this compound's potential in sophisticated biomedical applications, primarily through its use in prodrug design.

A prodrug is an inactive compound that is converted into an active drug within the body. mdpi.com Amino acids are attractive carriers for creating prodrugs because they can improve a drug's solubility and permeability, often utilizing the body's natural amino acid transporters to enhance absorption. mdpi.comnih.gov

The isopropyl ester group in this compound can be used to temporarily mask a polar functional group on a parent drug molecule. This modification can enhance the drug's ability to cross cell membranes. Once inside the cell, esterase enzymes can cleave the ester bond, releasing the active drug. nih.gov This strategy has been successfully employed for various drugs, and the isopropyl ester, in particular, has been identified as a preferred moiety in certain prodrug strategies due to its stability and efficient enzymatic conversion. nih.govnih.gov Future research will involve conjugating this compound to various active pharmaceutical ingredients (APIs) to improve their pharmacokinetic profiles. mdpi.com

Green Chemistry Approaches in this compound Synthesis and Applications

The principles of green chemistry are fundamental to the future of chemical manufacturing. semanticscholar.orgpandawainstitute.com Applying these principles to the synthesis and use of this compound can significantly reduce its environmental footprint. nih.gov

Safer Solvents: A major focus is replacing hazardous organic solvents with greener alternatives. nih.gov Research has shown that ionic liquids and supercritical fluids can be effective media for enzymatic resolutions and esterification of amino acids. nih.govnjit.edu Solvents derived from biomass are also gaining traction. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mit.edu Catalytic reactions, using either enzymes or other highly efficient catalysts, are preferred over stoichiometric reagents. mit.edu

Renewable Feedstocks: The ultimate goal of green chemistry is to utilize renewable resources. While the core components of this compound (glycine and isopropanol) can be derived from biological sources, future research will aim to integrate these renewable feedstocks into fully sustainable production pipelines.

| Table 3: Green Chemistry Approaches | |

|---|---|

| Principle | Application in this compound Research |

| Prevent Waste | Designing synthetic routes with high yields and minimal byproducts. |

| Use of Catalysts | Employing biocatalysts (e.g., lipases) or recyclable heterogeneous catalysts instead of stoichiometric reagents. mit.edu |

| Safer Solvents | Replacing volatile organic compounds with water, ionic liquids, or supercritical fluids. nih.gov |

| Energy Efficiency | Utilizing methods like microwave irradiation or enzymatic reactions at ambient temperatures. nih.gov |

| Renewable Feedstocks | Sourcing glycine (B1666218) and isopropanol (B130326) from biomass. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Propan-2-yl 2-aminoacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2-aminoacetic acid with isopropyl alcohol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves monitoring reaction kinetics under varying temperatures (40–80°C) and catalyst concentrations. Purity is assessed via HPLC or GC-MS, with column chromatography for isolation . Safety protocols for handling volatile reagents (e.g., isopropyl alcohol) should follow SDS guidelines, including proper ventilation and PPE .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm ester bond formation and amino group retention. For crystallographic validation, employ single-crystal X-ray diffraction (SHELXL software ). IR spectroscopy can verify functional groups (e.g., C=O stretch at ~1740 cm⁻¹, NH₂ bending at ~1600 cm⁻¹). Cross-reference spectral data with databases like PubChem or Reaxys.

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 1–6 months. Monitor degradation via HPLC for byproducts (e.g., hydrolysis to 2-aminoacetic acid). Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Re-crystallize the compound in different solvents (e.g., ethanol vs. acetone) and re-run X-ray diffraction. Validate using dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-abundance conformers. Statistical tools like Rietveld refinement (SHELXL ) can reconcile structural models with experimental data.

Q. What advanced analytical strategies are recommended for detecting trace impurities in this compound?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) for high-resolution impurity profiling. Couple with charged aerosol detection (CAD) for non-UV-active species. For metal contaminants, ICP-MS is essential, especially if the compound is used in catalysis or biomedicine .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., nucleophilic acyl substitution). Validate with kinetic isotope effects (KIE) experiments. Software like Gaussian or ORCA can simulate transition states and activation energies .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀) across multiple cell lines to rule out cell-specific effects. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Statistical meta-analysis of published data can identify outliers or methodological biases .

Q. What experimental controls are critical when studying this compound in enzymatic reactions?

- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic hydrolysis. Use isotopic labeling (e.g., ¹⁸O in ester groups) to track hydrolysis pathways. Pre-treat solvents with molecular sieves to eliminate water interference .

Safety and Compliance in Academic Research

Q. What are the key safety protocols for handling this compound in laboratory settings?